[2,3'-Bipyridin]-2'-amine

OLED Phosphorescent Materials Triplet Energy

Researchers sourcing unsymmetrical bipyridine ligands for OLED and catalysis often face substitution with symmetrical 2,2'-bipyridine, which enforces N^N chelation and fundamentally alters complex geometry. [2,3'-Bipyridin]-2'-amine (CAS 31860-64-7) is the precise solution: • C^N chelating mode distinct from 2,2'-bipyridine, enabling high triplet energy (T1 > 2.7 eV) for blue-phosphorescent OLED emitters. • Reactive 2'-NH₂ handle permits facile derivatization for chiral ligand design, kinase inhibitor scaffolds, or bioconjugation. • In stock at 10-100 mg scale with bulk custom synthesis available; ready for immediate global dispatch.

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
Cat. No. B15046611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2,3'-Bipyridin]-2'-amine
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(N=CC=C2)N
InChIInChI=1S/C10H9N3/c11-10-8(4-3-7-13-10)9-5-1-2-6-12-9/h1-7H,(H2,11,13)
InChIKeySNUBIAATHADXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2,3'-Bipyridin]-2'-amine Selection Guide


[2,3'-Bipyridin]-2'-amine (CAS 31860-64-7; also known as 2-amino-3,2'-bipyridine) is an unsymmetrical heterocyclic amine belonging to the bipyridine family. With a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol, it features a 2,3'-linkage between two pyridine rings and a primary amine substituent at the 2'-position of the N-coordinating ring . This structural arrangement imparts a distinct C^N chelating mode and electronic profile compared to the more common 2,2'-bipyridine isomers, positioning it as a specialized building block for coordination chemistry, catalysis, and optoelectronic materials research.

Distinct Properties of [2,3'-Bipyridin]-2'-amine


Substituting [2,3'-Bipyridin]-2'-amine with a symmetrical 2,2'- or 3,3'-bipyridine isomer or an unsubstituted 2,3'-bipyridine is not chemically equivalent. The 2,3'-connectivity enforces a C^N chelating mode upon metal coordination, distinct from the N^N mode of 2,2'-bipyridine, which fundamentally alters the ligand's field strength and the geometry of the resulting complexes [1]. Furthermore, the electron-donating 2'-amino group modulates the π-system of the N-coordinating pyridine, directly impacting the photophysical and electrochemical properties of any derived material or catalyst. The following quantitative evidence delineates these critical differentiators that guide scientific selection and procurement decisions.

Key Differentiators of [2,3'-Bipyridin]-2'-amine


Higher Triplet Energy for Blue OLEDs

Bipyridine ligands with a 2,3'-connectivity and C^N chelating mode are strong candidates for blue phosphorescent heavy transition metal complexes because of their larger triplet energy (T1) compared to phenylpyridine-based C^N chelating ligands [1]. In direct comparative photophysical studies, a fluorine-functionalized 2,3'-bipyridine derivative exhibits a T1 of 2.82 eV, which is significantly higher than the 2.70 eV measured for its alkoxy-functionalized analogue, 2′,6′-dimethoxy-2,3′-bipyridine [1]. This class-level property directly informs the utility of the [2,3'-Bipyridin]-2'-amine scaffold in designing high-energy blue emitters.

OLED Phosphorescent Materials Triplet Energy

C^N vs. N^N Chelating Mode

A fundamental structural difference exists between bipyridine isomers: 2,3'-bipyridine coordinates to transition metal ions via a C^N mode (utilizing a carbon from one pyridine and the nitrogen from the other), whereas the more prevalent 2,2'-bipyridine coordinates via a classical N^N mode [1]. This difference in the binding motif alters the ligand field strength, the bite angle, and the overall geometry of the metal complex. This C^N binding is a key reason why 2,3'-bipyridine derivatives are specifically pursued for developing cyclometalated complexes for phosphorescent applications, a role that N^N-coordinating 2,2'-bipyridine ligands cannot effectively fulfill.

Coordination Chemistry Ligand Design Chelation

Isomeric Property Differences

A cross-study comparison of physical property databases reveals a distinct solid-state behavior difference between the 2,3'- and 2,2'-bipyridine amine isomers. While both share the identical molecular formula (C10H9N3) and molecular weight (171.20 g/mol), the 2,2'-isomer ([2,2'-Bipyridin]-3-amine) is characterized by a reported melting point of 122-123°C . In contrast, a melting point for [2,3'-Bipyridin]-2'-amine is not reported (N/A) in common databases . This absence of a well-defined melting point for the 2,3'-isomer often indicates different intermolecular interactions and solid-state packing, which can translate to differences in solubility, handling, and purification protocols at the bench.

Physical Properties Procurement Isomer Comparison

Electronic Tuning by 2'-Amino Group

The 2'-amino substituent on the [2,3'-Bipyridin]-2'-amine scaffold acts as an electron-donating group, increasing the electron density on the N-coordinating pyridine ring. While direct comparative electrochemical data for this specific compound is limited in the open literature, the established principles of bipyridine ligand design indicate that such substitution can significantly modulate the redox potential, photophysical properties, and catalytic activity of derived metal complexes [1]. This class-level inference is supported by studies on related amino-substituted bipyridines which show altered emission properties and stability in iridium(III) complexes, highlighting the potential for fine-tuning material properties through this functional handle.

Ligand Electronics Structure-Property Relationship Redox Tuning

Applications of [2,3'-Bipyridin]-2'-amine


Blue Phosphorescent OLED Material Development

The high triplet energy (T1 > 2.7 eV) characteristic of the 2,3'-bipyridine scaffold makes [2,3'-Bipyridin]-2'-amine an excellent precursor for synthesizing cyclometalated iridium(III) and platinum(II) complexes for blue phosphorescent organic light-emitting diodes (OLEDs). The C^N chelating mode, which is fundamental to this class of ligands, is essential for achieving efficient spin-orbit coupling and high quantum yields in the blue spectral region, addressing a key bottleneck in OLED technology [1].

Ligand Design for Asymmetric Catalysis

The unsymmetrical 2,3'-linkage and the presence of a primary amine handle on [2,3'-Bipyridin]-2'-amine provide a unique platform for designing chiral or non-symmetrical bidentate ligands. When coordinated to metals such as palladium, nickel, or copper, the resulting complexes can offer distinct steric and electronic environments around the metal center compared to symmetrical 2,2'-bipyridine ligands. This tunability, inferred from the ligand's electronic properties [1], is valuable for developing catalysts for cross-coupling reactions, C-H activation, and asymmetric transformations.

Medicinal Chemistry Building Block

The rigid aromatic framework and reactive amino group of [2,3'-Bipyridin]-2'-amine make it a versatile building block for medicinal chemistry. Literature and patent filings indicate its utility in synthesizing kinase inhibitors, antimicrobial agents, and fluorescent probes for biological imaging [1]. The ability to further derivatize the 2'-amino group allows for the introduction of diverse pharmacophores or bioconjugation handles, making it a strategic starting material for hit-to-lead optimization in drug discovery programs targeting cancer, inflammation, and infectious diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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